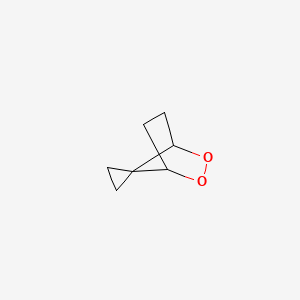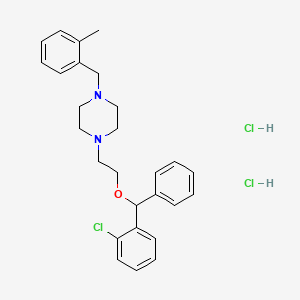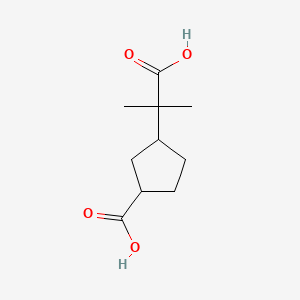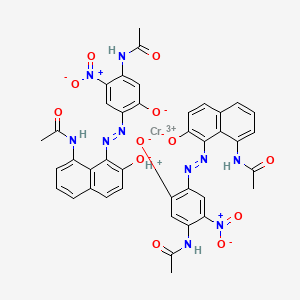
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C15H20Cl2N2O2 and a molecular weight of 331.24 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride involves several steps. The primary synthetic route includes the acetylation of N-(2-chloro-6-methylphenyl)pyrrolidine-2-carboxamide, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of acetic anhydride and a suitable base, such as pyridine, under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism .
類似化合物との比較
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
N-Acetyl-N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide: This compound shares a similar structure but differs in its specific functional groups and properties.
N-(2-chloro-6-methylphenyl)pyrrolidine-2-carboxamide: Another related compound with distinct chemical and biological characteristics.
特性
| 78110-10-8 | |
分子式 |
C15H20Cl2N2O2 |
分子量 |
331.2 g/mol |
IUPAC名 |
N-acetyl-N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-11-6-5-7-13(16)15(11)18(12(2)19)14(20)10-17-8-3-4-9-17;/h5-7H,3-4,8-10H2,1-2H3;1H |
InChIキー |
YHDNJSYBWMPUQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)N(C(=O)C)C(=O)CN2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







